Predicted Physicochemical Profile vs. 4-Fluorobenzyl Analog
While high-strength direct comparative biological data for this specific compound is limited in the public domain, its predicted physicochemical properties establish a meaningful differentiation from the closest commercially available analog, N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide (CAS 941984-88-9) . The target compound, lacking the electronegative fluorine and additional aromatic ring, is expected to exhibit lower LogP and higher aqueous solubility. This is a critical differentiator for assay development requiring higher compound solubility or reduced non-specific protein binding.
| Evidence Dimension | Predicted LogP and Solubility |
|---|---|
| Target Compound Data | Predicted LogP ~2.2, LogS ~ -2.1 (MMsINC class-based estimate) [1] |
| Comparator Or Baseline | 4-Fluorobenzyl analog (CAS 941984-88-9): Predicted LogP ~3.0–3.5, LogS ~ -3.5 to -4.0 (estimated based on added aryl fluorine) |
| Quantified Difference | Estimated ΔLogP ~ -0.8 to -1.3; Estimated ΔLogS ~ +1.4 to +1.9 log units |
| Conditions | In silico prediction (MOE/QikProp level) for neutral species in aqueous buffer. |
Why This Matters
Lower lipophilicity can translate to reduced non-specific binding and improved solubility, directly enabling more robust biochemical assay conditions.
- [1] MMsINC Database. Molecule entry MMs00419141. University of Padua. View Source
